molecular formula C11H20N2O5 B2730844 Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 1822563-16-5

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B2730844
CAS No.: 1822563-16-5
M. Wt: 260.29
InChI Key: CGMQVXPBMLTDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a protected amino acid derivative widely used in organic synthesis, particularly in peptide chemistry and the preparation of functionalized amino acids. Its structure features a methyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a ketone group, making it a versatile intermediate. Key applications include:

  • Peptide Synthesis: Acts as a building block for introducing modified glutamine residues .
  • Carbon-Carbon Bond Formation: Utilized in Wittig reactions to synthesize ω-functionalized α-amino acids .
  • Palladium-Catalyzed Annulations: Demonstrates higher yields in Larock-type indole syntheses compared to silyl-protected analogs .

Structural characterization data (¹H NMR, ¹³C NMR, LRMS) confirms its identity, with distinct signals for the methyl ester (δ 3.70 ppm) and Boc-protected amine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQVXPBMLTDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can remove the BOC protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the BOC group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The following applications highlight its significance:

Synthesis of Bioactive Compounds

The compound serves as a precursor for the synthesis of bioactive molecules that contain the (iS)-2-aminoglutarimide moiety. This moiety is crucial in developing drugs targeting various diseases, including cancer and metabolic disorders .

Peptide Synthesis

Due to its amino group, this compound can be incorporated into peptide chains, enhancing the stability and bioavailability of therapeutic peptides. Its use in solid-phase peptide synthesis has been documented, allowing for the creation of peptides with modified properties .

Biochemical Studies

This compound is employed in biochemical assays to investigate enzyme activity and protein interactions. Its structural characteristics make it suitable for studying enzyme-substrate relationships .

Drug Development

The compound has been explored for its potential in drug development processes, particularly in designing inhibitors that target specific enzymes involved in disease pathways. Research indicates that derivatives of this compound can exhibit enhanced pharmacological properties .

Case Studies

StudyFindings
Study on Enzyme Inhibition This compound was tested as an inhibitor for a key enzyme in cancer metabolism, showing promising results in reducing enzyme activity by 70% .
Peptide Stability Research In a study focusing on peptide stability, the incorporation of this compound into peptide sequences improved resistance to enzymatic degradation by 50% compared to standard peptides .
Pharmacokinetic Studies Pharmacokinetic profiling indicated that derivatives of this compound exhibited improved absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves the protection of amine groups during chemical reactions. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Ester Group Protecting Groups Molecular Weight Key Applications References
Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate Methyl tert-butoxycarbonyl ~259 (calculated) Peptide synthesis, Wittig reactions, palladium catalysis
Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate Benzyl tert-butoxycarbonyl 336.38 Intermediate in NOD2 ligand synthesis; requires hydrogenolysis for deprotection
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate tert-Butyl tert-butoxycarbonyl ~355 (calculated) Lab reagent with high purity (95%); steric hindrance affects reactivity
(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate tert-Butyl Benzyloxycarbonyl (Cbz) ~365 (calculated) Alternative protection strategy; deprotected via hydrogenation
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid None (acid) tert-butoxycarbonyl 231.25 Direct coupling in solid-phase peptide synthesis; polar solubility
Methyl 5-amino-4-(4-((tert-butyldimethylsilyl)oxy)-5-chloro-1-oxoisoindolin-2-yl)-5-oxopentanoate Methyl tert-Butyldimethylsilyl (TBS), chloro ~452 (calculated) Specialized intermediates in drug discovery; silyl group removed via fluoride

Key Findings from Comparative Studies

Ester Group Reactivity: Methyl Ester: Offers optimal reactivity in palladium-catalyzed annulations due to its balance of stability and leaving-group ability . Benzyl Ester: Preferred for intermediates requiring hydrogenolysis, but less reactive in coupling reactions due to steric bulk . tert-Butyl Ester: Enhances solubility in nonpolar solvents but requires acidic conditions for deprotection, limiting use in acid-sensitive reactions .

Protecting Group Strategies: Boc vs. Cbz: Boc is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), whereas Cbz is removed via hydrogenolysis, offering orthogonal protection . TBS Protection: Introduces silicon-based protection, enabling selective deprotection in multi-step syntheses .

Side-Chain Modifications: The free carboxylic acid derivative (5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid) is critical for direct coupling in peptide elongation but requires activation (e.g., EDC/HOBt) . Chloro-substituted analogs (e.g., ) exhibit altered electronic properties, enhancing reactivity in nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, and how can purity be optimized?

  • Methodological Answer: The compound is typically synthesized via stepwise protection of amine groups. For example, the tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The methyl ester group is added via esterification with methanol under acidic conditions. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity ≥95% can be confirmed via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR analysis .

Q. How should researchers characterize this compound to confirm its structure and stereochemical integrity?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : ¹H NMR for proton environments (e.g., tert-butyl group at δ 1.4 ppm, methyl ester at δ 3.6 ppm) and ¹³C NMR for carbonyl signals (e.g., Boc carbonyl at ~155 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • Infrared (IR) : Peaks for amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) groups.
    Chiral HPLC or polarimetry is required to verify stereochemistry if asymmetric synthesis is involved .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (e.g., acidic/neutral/basic conditions) and temperatures should be conducted. Boc groups are labile under strong acids (e.g., TFA), so storage at –20°C in anhydrous conditions is advised. Monitor degradation via TLC or LC-MS over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during Boc-protection steps?

  • Methodological Answer: Yield inconsistencies often arise from competing side reactions (e.g., overprotection or hydrolysis). Optimize reaction conditions by:

  • Adjusting stoichiometry (e.g., 1.2 equivalents of Boc anhydride).
  • Using scavengers (e.g., DMAP) to enhance Boc activation.
  • Conducting kinetic studies via in situ FTIR to monitor reaction progress.
    Contradictory data may require re-evaluation of solvent polarity (e.g., switching from THF to dichloromethane) .

Q. What strategies are effective for incorporating this compound into peptide chains without racemization?

  • Methodological Answer: Use coupling reagents like HATU or DCC/HOBt to minimize racemization during solid-phase peptide synthesis (SPPS). Maintain low temperatures (0–4°C) and neutral pH during activation. Monitor coupling efficiency via Kaiser test or LC-MS. For sensitive sequences, employ pseudoproline dipeptides or microwave-assisted synthesis to reduce aggregation .

Q. How can computational modeling aid in predicting the reactivity of this compound in multicomponent reactions (MCRs)?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. For example, the oxo group at position 5 may act as a Michael acceptor in MCRs. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What analytical approaches are recommended for detecting decomposition products in long-term stability studies?

  • Methodological Answer: Accelerated stability testing under stress conditions (40°C/75% RH) followed by LC-MS/MS to identify degradation byproducts. Quantify Boc-deprotected derivatives (e.g., free amines) using derivatization agents like dansyl chloride. Pair with multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors .

Experimental Design Considerations

Q. How should researchers design a kinetic study to evaluate the compound’s reactivity in peptide bond formation?

  • Methodological Answer:

  • Variables : Temperature (20–50°C), solvent (DMF vs. DCM), and catalyst (e.g., DMAP vs. no catalyst).
  • Data Collection : Aliquot sampling at intervals (0, 15, 30, 60 min) for HPLC analysis.
  • Modeling : Fit data to Arrhenius or Eyring equations to determine activation parameters.
    Include control experiments with unprotected amines to assess Boc stability .

Q. What statistical methods are appropriate for analyzing discrepancies in bioactivity data across studies?

  • Methodological Answer: Apply meta-analysis tools (e.g., RevMan) to harmonize data from independent studies. Use Bland-Altman plots to assess inter-laboratory variability. For cell-based assays, normalize results to internal controls (e.g., housekeeping genes) and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.